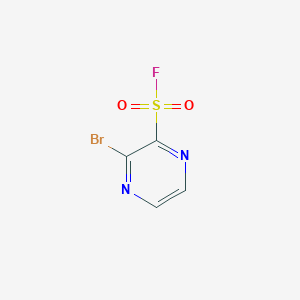

3-Bromopyrazine-2-sulfonyl fluoride

Description

3-Bromopyrazine-2-sulfonyl fluoride is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at position 3 and a sulfonyl fluoride group at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution and covalent binding applications. The sulfonyl fluoride moiety is a versatile electrophile, enabling selective modifications in chemical synthesis and drug discovery .

The synthesis of such compounds often involves bromination and sulfonation steps. For instance, analogous pathways (e.g., bromination of 2-aminopyrazine in acetic acid, followed by substitution with sodium methoxide and hydrogen reduction) are used to generate intermediates like 3-methoxy-2-aminopyrazine, highlighting the importance of regioselective functionalization .

Properties

IUPAC Name |

3-bromopyrazine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFOKGJSYOYBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromopyrazine-2-sulfonyl fluoride typically involves the reaction of pyrazine derivatives with brominating agents and sulfonyl fluoride sources. . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The bromine atom in the compound can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazine derivatives and sulfonyl compounds .

Scientific Research Applications

3-Bromopyrazine-2-sulfonyl fluoride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

Mechanism of Action

The mechanism of action of 3-Bromopyrazine-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme and affect various biochemical pathways . The bromine atom in the compound may also play a role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit moderate structural similarity (Tanimoto coefficients: 0.52–0.57) to 3-Bromopyrazine-2-sulfonyl fluoride, as identified in recent reports (Table 1) :

Table 1. Comparison of Structural Features

| Compound (CAS No.) | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Pyrazine | Br (C3), SO₂F (C2) | Sulfonyl fluoride, Bromine |

| 1188265-60-2 | Tetrahydroimidazo[1,5-a]pyrazine | Br (C3), HCl salt | Hydrochloride, Bromine |

| 1956309-69-5 | Pyrimidine-benzoimidazolone | Br (C5), benzimidazolone (C2) | Benzoimidazolone, Bromine |

| 168123-82-8 | Pyrido[2,3-b]pyrazine-dione | Br (C7), dione (C2, C3) | Ketone, Bromine |

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyrazine ring is distinct from the pyrimidine (CAS 1956309-69-5) and pyrido-pyrazine (CAS 168123-82-8) systems. Pyrazine’s two nitrogen atoms at positions 1 and 4 confer electron-deficient properties, enhancing reactivity toward electrophilic substitutions .

- CAS 1188265-60-2 features a fused tetrahydroimidazo ring, increasing basicity and solubility in acidic conditions compared to the neutral sulfonyl fluoride group .

Functional Group Impact :

- The sulfonyl fluoride group in the target compound is a strong electron-withdrawing group (EWG), promoting reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, the hydrochloride salt (CAS 1188265-60-2) and dione (CAS 168123-82-8) groups are less electrophilic, favoring hydrogen bonding or solubility over covalent interactions .

- The benzimidazolone moiety (CAS 1956309-69-5) may enhance biological activity via hydrogen bonding, typical of kinase inhibitors or antimicrobial agents .

Biological Activity

3-Bromopyrazine-2-sulfonyl fluoride is a sulfonyl fluoride derivative that has garnered attention in medicinal chemistry and biological research due to its potential as a chemical probe and therapeutic agent. This compound is characterized by its ability to interact with biological macromolecules, particularly proteins, influencing various biochemical pathways.

- IUPAC Name : this compound

- CAS Number : 2551119-45-8

- Molecular Formula : C4H2BrFN2O2S

- Molecular Weight : 201.04 g/mol

The biological activity of this compound primarily involves its role as a covalent inhibitor. It is known to interact with specific amino acid residues in target proteins, leading to modifications that can alter enzyme activity or protein function. The sulfonyl fluoride moiety is particularly reactive, allowing it to form stable bonds with nucleophilic sites in proteins, such as serine and cysteine residues.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit proteolytic enzymes such as chymotrypsin and trypsin, which are critical for various physiological processes .

- Cereblon Modulation : The compound has been explored as a probe for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which plays a significant role in protein degradation pathways. Studies suggest that it can modulate CRBN activity, potentially influencing cellular signaling and homeostasis .

Case Study 1: Inhibition of Proteases

A study demonstrated that this compound acts as a potent inhibitor of chymotrypsin. The binding affinity was assessed using enzymatic assays, revealing IC50 values indicative of strong inhibitory effects. The mechanism was elucidated through kinetic studies, confirming that the compound forms a covalent bond with the active site serine residue .

Case Study 2: Cereblon Binding Affinity

Another investigation focused on the structure–activity relationship (SAR) of sulfonyl fluoride compounds, including this compound. It was found to exhibit significant binding to CRBN, leading to the degradation of neosubstrates involved in cell cycle regulation. This study highlighted its potential as a therapeutic agent in diseases where CRBN modulation is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (IC50) | Biological Activity |

|---|---|---|

| This compound | Low nanomolar range | Protease inhibition, CRBN modulation |

| Isoindoline EM364-SF | Moderate | CRBN binding |

| Sulfonyl fluoride EM12-SF | High | CRBN engagement |

Q & A

Q. What are the key synthetic pathways for preparing 3-bromopyrazine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazine derivatives typically involves halogenation and sulfonylation steps. For example, bromination of 2-aminopyrazine derivatives can be achieved using acetic acid as a solvent, yielding intermediates like 3,5-dibromo-2-aminopyrazine . Subsequent substitution with sodium methoxide introduces alkoxy groups, while catalytic hydrogenation (e.g., Pd/C) removes excess bromine . For sulfonyl fluoride introduction, sulfur trioxide or chlorosulfonic acid may be used, followed by fluorination with KF or DAST (diethylaminosulfur trifluoride). Key variables include temperature control (≤0°C for sulfonation to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent for complete conversion).

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra. The fluorine signal in NMR typically appears at δ −60 to −70 ppm for sulfonyl fluorides.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns (Br and F contribute distinct signatures).

- Elemental Analysis : Verify Br (≈25.6%) and F (≈7.2%) content.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% for most synthetic batches) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- Waste Management : Collect halogenated waste separately in designated containers. Neutralize residual sulfonyl fluoride with aqueous sodium bicarbonate before disposal .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reactivity often arise from competing pathways (e.g., elimination vs. substitution). To isolate factors:

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (toluene). Higher polarity favors SN2 mechanisms.

- Leaving Group Analysis : Replace Br with other halogens (e.g., Cl, I) to assess leaving group ability.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to evaluate transition-state energies for competing pathways .

For example, highlights that bromine at C5 of pyrazine is selectively replaceable under hydrogenation, suggesting steric and electronic effects dominate .

Q. What strategies optimize this compound for use in bioorthogonal chemistry or protein labeling?

- Methodological Answer :

- Strain-Promoted Reactions : Functionalize the sulfonyl fluoride with strained alkynes (e.g., dibenzocyclooctyne) for click chemistry applications.

- Enzymatic Compatibility : Test stability in biological buffers (pH 7.4, 37°C) to ensure minimal hydrolysis. Fluorinase enzymes (e.g., from Streptomyces cattleya) may enhance selectivity for -labeling .

- Conjugation Efficiency : Quantify labeling yields via LC-MS or fluorescence assays using model peptides (e.g., lysine-rich sequences).

Q. How does the crystal structure of this compound inform its reactivity in solid-state reactions?

- Methodological Answer : Single-crystal X-ray diffraction data (e.g., from analogous bromopyrazine derivatives) reveal:

- Bond Angles : The C-Br bond angle (~120°) suggests sp hybridization, enhancing electrophilicity at C3.

- Packing Motifs : π-Stacking interactions between pyrazine rings may stabilize intermediates in mechanochemical reactions.

Refer to for structural analogs, where bromopyridyl-imidazo pyrazine derivatives exhibit planar geometries conducive to solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.